molecular formula C19H17FN6O2 B2617374 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide CAS No. 1903722-66-6

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide

Número de catálogo B2617374
Número CAS: 1903722-66-6
Peso molecular: 380.383
Clave InChI: MTYYUGJKGMQFQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This would include the compound’s systematic name, its common name if applicable, and its structural formula.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Aplicaciones Científicas De Investigación

Synthesis and Antitumor Evaluation

  • A series of compounds, including 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide, have been synthesized for potential antitumor applications. Studies showed significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy. The synthesis process and the cytotoxic activity were extensively analyzed (Tomorowicz et al., 2020).

Radiopharmaceutical Production

  • The compound has been used in the production of radiopharmaceuticals for positron emission tomography (PET) studies. These studies focus on the visualization or quantitative analysis of specific receptors in the brain, demonstrating the compound's utility in advanced medical imaging (Suzuki et al., 1985).

Cytotoxicity and Heterocyclic Synthesis

  • Research has explored the use of this compound in the synthesis of new heterocycles, which are crucial in the development of pharmaceuticals. The compound's derivatives have shown notable cytotoxic activities, which could lead to new therapeutic agents (Hegazi et al., 2010).

Cardiovascular Research

  • Studies have also been conducted on derivatives of this compound for potential cardiovascular effects, particularly as antihypertensive agents. These studies involve evaluating the compound's affinity for various receptors and its effects on blood pressure and heart rate, underscoring its potential in cardiovascular therapy (Touzeau et al., 2003).

Structural and Spectroscopic Characterization

  • The compound and its derivatives have been subject to structural and spectroscopic characterization, which is essential in the development and understanding of new pharmaceuticals. This includes studies on their UV-visible absorption, IR, NMR, and mass spectrometry properties (Ünver et al., 2009).

Antiviral Research

  • Some derivatives of this compound have been synthesized and tested for their inhibitory effects on various viruses, including ortho- and paramyxoviruses. These studies are vital for developing new antiviral drugs (Golankiewicz et al., 1995).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Direcciones Futuras

This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.


Propiedades

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2/c20-12-5-6-14-13(11-12)19(28)26(25-24-14)10-9-21-18(27)8-7-17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYUGJKGMQFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.